Cas no 958635-19-3 ((S)-1,4-Di-tert-butyl 2-methyl piperazine-1,2,4-tricarboxylate)

(S)-1,4-Di-tert-butyl 2-methyl piperazine-1,2,4-tricarboxylate structure
958635-19-3 structure
Product Name:(S)-1,4-Di-tert-butyl 2-methyl piperazine-1,2,4-tricarboxylate
CAS-Nr.:958635-19-3
MF:C16H28N2O6
MW:344.403325080872
MDL:MFCD18089802
CID:1029523
PubChem ID:57356952
Update Time:2025-11-02

(S)-1,4-Di-tert-butyl 2-methyl piperazine-1,2,4-tricarboxylate Chemische und physikalische Eigenschaften

Namen und Kennungen

    • (S)-1,4-Di-tert-butyl 2-methyl piperazine-1,2,4-tricarboxylate
    • (S)-1,4-DI-BOC-PIPERAZINE-2-CARBOXYLIC ACID METHYL ESTER
    • 1,4-di-tert-butyl 2-methyl (2S)-piperazine-1,2,4-tricarboxylate
    • 1-O,4-O-ditert-butyl 2-O-methyl (2S)-piperazine-1,2,4-tricarboxylate
    • 1,4-Bis(1,1-dimethylethyl) 2-methyl (2S)-1,2,4-piperazinetricarboxylate (ACI)
    • MFCD18089802
    • AKOS015995145
    • 958635-19-3
    • DB-328055
    • QKNSGUCCNZBAAJ-NSHDSACASA-N
    • (S)-1,4-Di-t-butyl 2-methyl piperazine-1,2,4-tricarboxylate
    • DTXSID80723503
    • (S)-1,4-Di-tert-butyl2-methylpiperazine-1,2,4-tricarboxylate
    • SCHEMBL1849268
    • CS-B0641
    • CS-14481
    • MDL: MFCD18089802
    • Inchi: 1S/C16H28N2O6/c1-15(2,3)23-13(20)17-8-9-18(11(10-17)12(19)22-7)14(21)24-16(4,5)6/h11H,8-10H2,1-7H3/t11-/m0/s1
    • InChI-Schlüssel: QKNSGUCCNZBAAJ-NSHDSACASA-N
    • Lächelt: C(N1CCN(C(=O)OC(C)(C)C)C[C@H]1C(=O)OC)(=O)OC(C)(C)C

Berechnete Eigenschaften

  • Genaue Masse: 344.19473662g/mol
  • Monoisotopenmasse: 344.19473662g/mol
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 0
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 8
  • Schwere Atomanzahl: 24
  • Anzahl drehbarer Bindungen: 8
  • Komplexität: 492
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 1
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.7
  • Topologische Polaroberfläche: 85.4Ų

Experimentelle Eigenschaften

  • Dichte: 1.1±0.1 g/cm3
  • Siedepunkt: 406.6±40.0 °C at 760 mmHg
  • Flammpunkt: 199.7±27.3 °C
  • Dampfdruck: 0.0±0.9 mmHg at 25°C

(S)-1,4-Di-tert-butyl 2-methyl piperazine-1,2,4-tricarboxylate Sicherheitsinformationen

(S)-1,4-Di-tert-butyl 2-methyl piperazine-1,2,4-tricarboxylate Preismehr >>

Verwandte Kategorien No. Product Name Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
Chemenu
CM169346-5g
(S)-1,4-Di-tert-butyl 2-methyl piperazine-1,2,4-tricarboxylate
958635-19-3 95%
5g
$777 2021-08-05
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-DD834-50mg
(S)-1,4-Di-tert-butyl 2-methyl piperazine-1,2,4-tricarboxylate
958635-19-3 95%
50mg
199.0CNY 2021-08-04
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-DD834-200mg
(S)-1,4-Di-tert-butyl 2-methyl piperazine-1,2,4-tricarboxylate
958635-19-3 95%
200mg
453.0CNY 2021-08-04
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-DD834-5g
(S)-1,4-Di-tert-butyl 2-methyl piperazine-1,2,4-tricarboxylate
958635-19-3 95%
5g
5393.0CNY 2021-08-04
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-DD834-1g
(S)-1,4-Di-tert-butyl 2-methyl piperazine-1,2,4-tricarboxylate
958635-19-3 95%
1g
1589.0CNY 2021-08-04
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
S74710-5g
(S)-1,4-Di-tert-butyl 2-methyl piperazine-1,2,4-tricarboxylate
958635-19-3 95%
5g
¥3843.0 2024-07-19
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
S74710-1g
(S)-1,4-Di-tert-butyl 2-methyl piperazine-1,2,4-tricarboxylate
958635-19-3 95%
1g
¥1098.0 2024-07-19
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
S74710-250mg
(S)-1,4-Di-tert-butyl 2-methyl piperazine-1,2,4-tricarboxylate
958635-19-3 95%
250mg
¥485.0 2024-07-19
ChemScence
CS-B0641-250mg
1,2,4-Piperazinetricarboxylic acid, 1,4-bis(1,1-dimethylethyl) 2-methyl ester, (2S)-
958635-19-3
250mg
$76.0 2022-04-26
ChemScence
CS-B0641-1g
1,2,4-Piperazinetricarboxylic acid, 1,4-bis(1,1-dimethylethyl) 2-methyl ester, (2S)-
958635-19-3
1g
$173.0 2022-04-26

(S)-1,4-Di-tert-butyl 2-methyl piperazine-1,2,4-tricarboxylate Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  rt → 0 °C
1.2 1 min, 0 °C; 0 °C → 23 °C; 6 h, 23 °C
1.3 Solvents: Water ;  23 °C
Referenz
A practical synthesis of differentially protected 2-(hydroxymethyl)piperazines
Gao, Hongwu; Renslo, Adam R., Journal of Organic Chemistry, 2007, 72(22), 8591-8592

Herstellungsverfahren 2

Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  rt → 0 °C
1.2 18 h, rt
Referenz
Preparation of tri-cyclic pyrazolopyridine kinase inhibitors
, United States, , ,

Herstellungsverfahren 3

Reaktionsbedingungen
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  18 h, rt
Referenz
Preparation of N-[5-(4-pyridyl)-4-(3-cyanophenyl)thiazol-2-yl] carboxamides as antagonists of the adenosine A2a and/or the A2b receptor
, World Intellectual Property Organization, , ,

Herstellungsverfahren 4

Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  cooled
1.2 cooled; 18 h, rt
1.3 Reagents: Ammonium chloride Solvents: Water
Referenz
1H-Pyrazolo[3,4-b]pyridine derivatives as protein kinase inhibitors and their preparation and use for the treatment of protein kinase-mediated diseases
, World Intellectual Property Organization, , ,

Herstellungsverfahren 5

Reaktionsbedingungen
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  2 h, rt
Referenz
Preparation of substituted pyrazolopyrimidines as antagonists of the adenosine A2a receptor
, World Intellectual Property Organization, , ,

Herstellungsverfahren 6

Reaktionsbedingungen
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  0 °C; 6 h, rt
1.2 Reagents: Water ;  rt
Referenz
3-Tetrazolylbenzene-1,2-disulfonamide derivatives as metallo-beta-lactamase inhibitors and their preparation
, World Intellectual Property Organization, , ,

Herstellungsverfahren 7

Reaktionsbedingungen
Referenz
Preparation of thiazole derivatives as antagonist of adenosine receptors
, World Intellectual Property Organization, , ,

(S)-1,4-Di-tert-butyl 2-methyl piperazine-1,2,4-tricarboxylate Raw materials

(S)-1,4-Di-tert-butyl 2-methyl piperazine-1,2,4-tricarboxylate Preparation Products

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